molecular formula C11H16N2O3 B7647680 2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide

2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide

Katalognummer B7647680
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: ZIHYFFBOLVQYGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide, also known as EHNA, is a small molecule inhibitor that has been extensively studied in scientific research. EHNA is a potent inhibitor of adenosine deaminase (ADA), an enzyme that is involved in the metabolism of adenosine, a purine nucleoside that plays an important role in many physiological processes.

Wirkmechanismus

2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide works by inhibiting the activity of ADA, which is responsible for the breakdown of adenosine. This results in an increase in the concentration of adenosine, which can then activate adenosine receptors in various tissues throughout the body. The activation of adenosine receptors can lead to a range of physiological effects, including vasodilation, inhibition of platelet aggregation, and the reduction of inflammation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in various tissues throughout the body. In addition to its effects on the cardiovascular system, this compound has also been shown to have anti-inflammatory effects, as well as effects on the central nervous system.

Vorteile Und Einschränkungen Für Laborexperimente

2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of ADA, which makes it a useful tool for studying the role of adenosine in various physiological processes. However, this compound also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.

Zukünftige Richtungen

There are several future directions for research involving 2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide. One area of interest is the development of new this compound derivatives with improved pharmacokinetic properties and selectivity for ADA. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is also interest in exploring the role of adenosine and ADA in various disease states, including cancer, autoimmune disorders, and neurological disorders.

Synthesemethoden

2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide can be synthesized using a variety of methods, including the reaction of 3-hydroxypyridine-4-carboxylic acid with 2-ethoxyacetyl chloride, followed by reaction with butylamine. Other methods involve the use of different starting materials and reagents, but all result in the formation of this compound.

Wissenschaftliche Forschungsanwendungen

2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide has been extensively studied in scientific research, particularly in the field of cardiovascular disease. It has been shown to have a range of effects on the cardiovascular system, including the inhibition of platelet aggregation, vasodilation, and the reduction of blood pressure.

Eigenschaften

IUPAC Name

2-ethoxy-N-(3-hydroxypyridin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-10(16-4-2)11(15)13-8-5-6-12-7-9(8)14/h5-7,10,14H,3-4H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHYFFBOLVQYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=NC=C1)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.